molecular formula C11H16IN B3043740 N,N-Diethyl-N-(4-iodobenzyl)amine CAS No. 914636-94-5

N,N-Diethyl-N-(4-iodobenzyl)amine

Cat. No.: B3043740
CAS No.: 914636-94-5
M. Wt: 289.16 g/mol
InChI Key: WJWOTXQWEYQVBS-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-(4-iodobenzyl)amine is an organic compound with the molecular formula C11H16IN. It is a derivative of benzylamine, where the benzyl group is substituted with an iodine atom at the para position and the nitrogen atom is bonded to two ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-N-(4-iodobenzyl)amine can be synthesized through a multi-step process. One common method involves the alkylation of N,N-diethylamine with 4-iodobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-N-(4-iodobenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(4-iodobenzyl)amine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes. The ethyl groups on the nitrogen atom contribute to the lipophilicity of the molecule, affecting its distribution and interaction within biological systems. The compound can modulate the activity of enzymes and receptors by acting as an agonist or antagonist, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-N-(4-iodobenzyl)amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in synthetic chemistry and biological research .

Properties

IUPAC Name

N-ethyl-N-[(4-iodophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWOTXQWEYQVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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